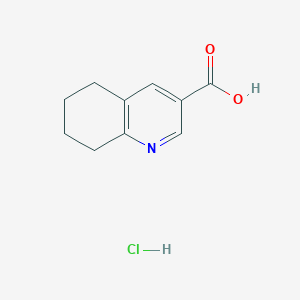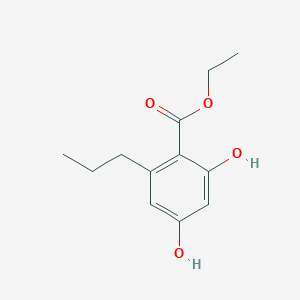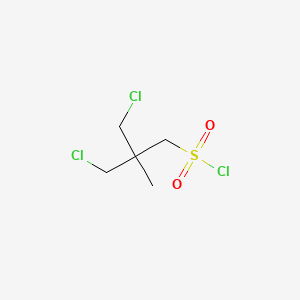
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
描述
“3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride” is a chemical compound with the molecular formula C5H7Cl3O . It has an average mass of 189.467 Da and a monoisotopic mass of 187.956253 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The detailed reaction mechanism of a similar compound, 3-chloro-2-methyl-1-propene (3CMP), with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C5H7Cl3O, an average mass of 189.467 Da, and a monoisotopic mass of 187.956253 Da .作用机制
The mechanism of action of 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target molecule. The covalent bond is formed when the this compound molecule reacts with the target molecule, resulting in the formation of a new molecule. This new molecule is then capable of interacting with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain. It is also known to inhibit the activity of certain enzymes, such as proteases and phospholipases, which may lead to a variety of physiological effects. In addition, this compound has been shown to increase the permeability of cell membranes, which may lead to the increased absorption of drugs or other molecules.
实验室实验的优点和局限性
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride has a number of advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a wide range of reactions, and it is relatively easy to synthesize and purify. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound can also be toxic and can cause irritation to the skin and eyes, so it should be handled with care.
未来方向
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is a highly versatile compound that has a wide range of applications. In the future, it is likely that this compound will be used in a range of new applications, such as the synthesis of novel pharmaceuticals and other organic compounds, as well as in the development of new catalysts. In addition, this compound may be used to study the structure and function of proteins and other biomolecules, as well as to develop new methods for the delivery of drugs and other molecules. Finally, this compound may be used to develop new methods for the preparation of carboxylic acids and amines, as well as to study the mechanisms of action of various drugs and other molecules.
科学研究应用
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is a highly versatile compound used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the preparation of pharmaceuticals and other organic compounds. In addition, this compound is used in the synthesis of carboxylic acids and amines, as well as in the preparation of antifungal agents and antibiotics. It is also used in biochemical research, as it is a highly reactive compound that can be used to study the structure and function of proteins and other biomolecules.
安全和危害
属性
IUPAC Name |
3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJOGLPVGWFTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430589.png)
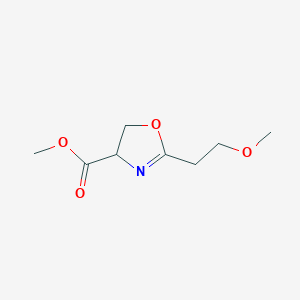
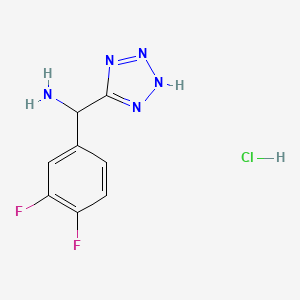

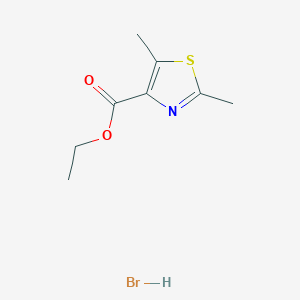
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
